

Application Note: Comprehensive Characterization of Methyl 4-bromo-2-methoxybenzoate

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Compound of Interest

Compound Name:	Methyl 4-bromo-2-methoxybenzoate
Cat. No.:	B136142

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Introduction

Methyl 4-bromo-2-methoxybenzoate (CAS No. 139102-34-4) is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.^[1] Its purity and structural integrity are critical to ensure the safety, efficacy, and quality of the final products. This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of **Methyl 4-bromo-2-methoxybenzoate**, ensuring it meets the stringent requirements for drug development and manufacturing. The methodologies outlined herein are designed for researchers, scientists, and quality control professionals, offering both theoretical grounding and practical, step-by-step protocols. The validation of these analytical methods is a crucial aspect of pharmaceutical quality control, providing documented evidence of their suitability and reliability.^{[2][3]}

Structural Elucidation and Identification

A definitive confirmation of the molecular structure is the foundational step in characterization. This is primarily achieved through a combination of spectroscopic techniques that probe the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expertise & Experience: The substitution pattern on the benzene ring in **Methyl 4-bromo-2-methoxybenzoate** results in a distinct set of signals in the ^1H NMR spectrum. The methoxy and methyl ester groups will appear as sharp singlets in the upfield region, while the aromatic protons will present as a characteristic pattern of doublets and a doublet of doublets. The coupling constants between these aromatic protons are key to confirming the 1,2,4-trisubstitution pattern.

Trustworthiness: To ensure the validity of the NMR data, system suitability is confirmed using a standard compound with known chemical shifts. Furthermore, the integration of the proton signals should correspond to the number of protons in each environment, providing an internal check of the structure's consistency.

Protocol 1: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the **Methyl 4-bromo-2-methoxybenzoate** sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Process the data with appropriate phasing and baseline correction.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .

- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Interpretation:
 - For ^1H NMR, identify the chemical shifts, multiplicities (singlet, doublet, etc.), coupling constants (J-values), and integrations of all signals.
 - For ^{13}C NMR, identify the chemical shifts of all unique carbon atoms.
 - Compare the observed spectra with reference data or predicted spectra to confirm the structure.[4][5]

Table 1: Typical ^1H and ^{13}C NMR Data for **Methyl 4-bromo-2-methoxybenzoate** in CDCl_3

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)
$-\text{OCH}_3$ (ester)	~3.89 (s, 3H)	~52.5
$-\text{OCH}_3$ (ring)	~3.87 (s, 3H)	~56.2
Aromatic-H	~7.15 (dd, 1H)	~113.8, 115.9, 121.8, 134.1, 158.7
Aromatic-H	~7.30 (d, 1H)	
Aromatic-H	~7.70 (d, 1H)	
Carbonyl C=O		~165.5
Aromatic C-Br		~119.5

(Note: Chemical shifts can vary slightly depending on the solvent and instrument.)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in structural confirmation.

Expertise & Experience: For halogenated compounds like **Methyl 4-bromo-2-methoxybenzoate**, the presence of bromine is readily identified by its characteristic isotopic

pattern. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.[6][7] This results in two molecular ion peaks (M and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.[8][9]

Trustworthiness: The mass spectrometer is calibrated using a standard of known mass before analysis. The high-resolution mass spectrometry (HRMS) capability allows for the determination of the elemental composition, providing a high degree of confidence in the molecular formula.

Protocol 2: Mass Spectrometry Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- **Instrumentation:** Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Data Acquisition:**
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass range that includes the expected molecular weight of the compound (245.07 g/mol).
 - Observe the isotopic pattern of the molecular ion peak.
- **Data Interpretation:**
 - Confirm the presence of the M and M+2 peaks with approximately equal intensity, corresponding to the bromine isotopes.
 - If using HRMS, compare the measured accurate mass with the theoretical mass of $\text{C}_9\text{H}_9\text{BrO}_3$ to confirm the elemental composition.
 - Analyze the fragmentation pattern for characteristic losses (e.g., loss of $-\text{OCH}_3$, $-\text{COOCH}_3$).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.

Expertise & Experience: As an aromatic ester, **Methyl 4-bromo-2-methoxybenzoate** will exhibit a characteristic set of IR absorptions.^[10] The most prominent will be the strong carbonyl (C=O) stretch of the ester group.^{[11][12]} Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to saturated esters.^[13] Additionally, strong C-O stretching bands and peaks characteristic of the substituted benzene ring will be present.

Trustworthiness: The instrument's performance is verified using a polystyrene film standard. The presence and position of the key functional group peaks provide a confirmatory fingerprint of the molecule.

Protocol 3: Infrared Spectroscopy

- **Sample Preparation:**
 - For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Collect the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean ATR crystal or KBr pellet for subtraction.
- **Data Interpretation:**
 - Identify the characteristic absorption bands for the functional groups present.

Table 2: Key IR Absorption Bands for **Methyl 4-bromo-2-methoxybenzoate**

Functional Group	Typical Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3100-3000
Aliphatic C-H Stretch (-OCH ₃)	3000-2850
Carbonyl (C=O) Stretch (Aromatic Ester)	1730-1715
Aromatic C=C Bending	1600-1450
Asymmetric C-O-C Stretch (Ester)	~1280
Symmetric C-O-C Stretch (Ester)	~1100

| C-Br Stretch | 600-500 |

Purity and Impurity Profiling

Assessing the purity of **Methyl 4-bromo-2-methoxybenzoate** and identifying any potential impurities is crucial for its use in pharmaceutical applications. Chromatographic techniques are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination and quantitative analysis of non-volatile organic compounds.

Expertise & Experience: A reversed-phase HPLC method using a C18 column is typically suitable for separating **Methyl 4-bromo-2-methoxybenzoate** from its potential process-related impurities, such as the starting materials or by-products of the synthesis.^[1] The selection of the mobile phase composition (e.g., acetonitrile/water or methanol/water) and the detector wavelength (based on the UV absorbance maximum of the analyte) are critical for achieving good separation and sensitivity.

Trustworthiness: Method validation is essential to ensure the reliability of the HPLC results.^[14] ^[15] This involves demonstrating the method's specificity, linearity, accuracy, precision, and

robustness according to regulatory guidelines.[2][16] A system suitability test is performed before each analytical run to ensure the chromatographic system is performing adequately.[17]

Protocol 4: HPLC Purity Analysis

- Instrumentation: HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) and a C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape), run in either isocratic or gradient mode. A typical starting point could be 60:40 Acetonitrile:Water.
- Sample Preparation:
 - Standard Solution: Accurately weigh about 10 mg of **Methyl 4-bromo-2-methoxybenzoate** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to a concentration of approximately 100 μ g/mL.[17]
 - Sample Solution: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 °C
 - Detection Wavelength: Determined from the UV spectrum of the analyte (typically around 254 nm).
- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[17]
- Analysis and Calculation:

- Inject the sample solution and integrate the peak areas of the main component and any impurities.
- Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

For the analysis of volatile impurities, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is the preferred method.

Expertise & Experience: While **Methyl 4-bromo-2-methoxybenzoate** itself has a relatively high boiling point, GC can be used to detect more volatile impurities, such as residual solvents from the synthesis process. A capillary column with a non-polar or medium-polarity stationary phase is generally effective.

Trustworthiness: A blank injection (solvent only) is run to ensure no interfering peaks are present. The system is calibrated with known standards of potential residual solvents to quantify their presence in the sample.

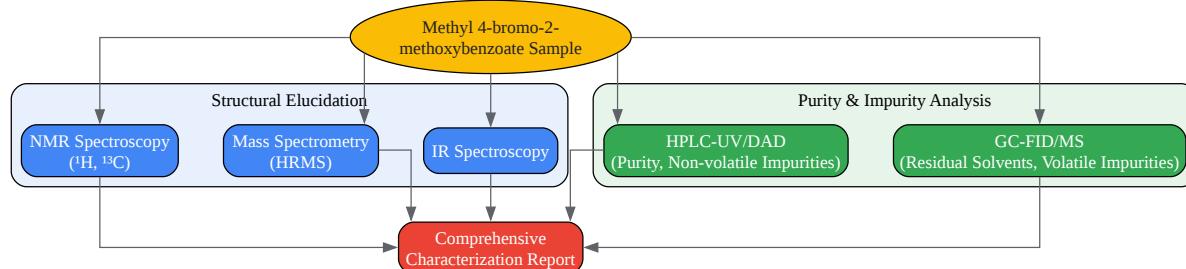
Protocol 5: GC Analysis for Residual Solvents

- **Instrumentation:** Gas chromatograph with an FID and a suitable capillary column (e.g., DB-5 or equivalent).
- **Sample Preparation:** Accurately weigh a known amount of the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
- **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Detector Temperature:** 280 °C
 - **Oven Temperature Program:** Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all components.
 - **Carrier Gas:** Helium or Nitrogen at an appropriate flow rate.

- Analysis:
 - Run the headspace sample and identify any peaks corresponding to residual solvents by comparing their retention times with those of known standards.
 - Quantify the amount of each solvent using a pre-established calibration curve.

Workflow and Data Integration

The analytical characterization of **Methyl 4-bromo-2-methoxybenzoate** is a multi-faceted process where data from different techniques are integrated to build a complete profile of the product.



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Caption: Integrated workflow for the characterization of **Methyl 4-bromo-2-methoxybenzoate**.

Conclusion

The comprehensive analytical characterization of **Methyl 4-bromo-2-methoxybenzoate** requires the synergistic use of multiple techniques. Spectroscopic methods like NMR, MS, and IR are indispensable for unequivocal structural confirmation, while chromatographic techniques such as HPLC and GC are essential for determining purity and profiling impurities. Adherence to validated protocols and system suitability checks ensures the generation of reliable and

trustworthy data, which is paramount for the use of this intermediate in the development and manufacturing of pharmaceutical products.

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